molecular formula C12H15FO2 B13077981 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

Cat. No.: B13077981
M. Wt: 210.24 g/mol
InChI Key: VNVLTBBJILQWAM-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is a substituted phenylketone featuring a 3-methylbutan-1-one backbone attached to a fluorinated and hydroxylated aromatic ring. The compound’s structure includes a 4-fluoro, 2-hydroxy, and 5-methyl substitution pattern on the phenyl ring (Figure 1).

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

1-(4-fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C12H15FO2/c1-7(2)4-11(14)9-5-8(3)10(13)6-12(9)15/h5-7,15H,4H2,1-3H3

InChI Key

VNVLTBBJILQWAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with fluoro, hydroxyl, and methyl groups.

    Formation of Butanone Moiety: The butanone moiety is introduced through a series of reactions involving alkylation and oxidation.

    Final Assembly: The final step involves coupling the substituted phenyl ring with the butanone moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups create a dipole moment, enhancing polarity and solubility in polar solvents compared to methoxy or chloro analogs .
  • Acetyl groups (e.g., in 1-(5-Acetyl-2-hydroxyphenyl)-3-methylbutan-1-one) increase lipophilicity (LogD ~3.5), favoring membrane permeability but reducing aqueous solubility .

Biological Activity

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one, also known by its CAS number 1873120-42-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}FO2_2
  • Molecular Weight : 210.24 g/mol
  • CAS Number : 1873120-42-3

The compound features a fluorine atom and a hydroxyl group on the aromatic ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one has been investigated in various studies, highlighting its potential as an antimicrobial and cytotoxic agent.

Antimicrobial Activity

Recent research indicates that compounds structurally similar to 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis).

Compound MIC (μM) Activity
290.78Against H37Rv strain of M. tuberculosis
Rifampicin0.01Standard reference for comparison
IsoniazidNDNot determined

The MIC (Minimum Inhibitory Concentration) values suggest that the compound could be effective against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits low cytotoxicity in human cell lines such as HepG2 and THP-1 macrophage-like cells. Specifically, it did not induce significant cell death, indicating a favorable safety profile for potential therapeutic applications .

The mechanism by which 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one exerts its biological effects is still under investigation. However, it is hypothesized to involve interaction with specific protein targets or pathways associated with bacterial metabolism or cell wall synthesis.

Case Study: In Vivo Analysis

In vivo studies have shown that derivatives of this compound exhibit moderate blood clearance and low bioavailability in animal models. Despite these limitations, modifications such as fluorination have been explored to enhance metabolic stability without compromising efficacy against target pathogens .

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